Evidence Gap: Direct Biological Comparator Data for the Diphenyl Derivative
A systematic review of permissible primary literature and patent databases fails to identify any direct head-to-head or cross-study comparable quantitative biological data for 5-nitro-N',N'-diphenylfuran-2-carbohydrazide. Foundational SAR studies on the 5-nitro-2-furancarbohydrazide class establish that aromatic substituent variations on the hydrazide nitrogen profoundly alter in vitro activity against T. brucei and T. cruzi, with some analogs being ~1000-fold more potent than the drug nifurtimox [1]. However, the specific diphenyl variant was not among the analogs for which ED50 or CC50 values were reported. This data absence is a primary differentiator for procurement: selecting this compound necessitates a commitment to de novo profiling, distinguishing it from well-characterized analogs.
| Evidence Dimension | In vitro antitrypanosomal activity (ED50) and cytotoxicity (CC50) |
|---|---|
| Target Compound Data | No quantitative ED50 or CC50 data available in public domain for 5-nitro-N',N'-diphenylfuran-2-carbohydrazide. |
| Comparator Or Baseline | For the class of 5-nitro-2-furancarbohydrazides, ED50 values against T. brucei range from sub-micromolar to >10 µM; 5-nitro-N'-(2-naphthylmethyl)-2-furancarbohydrazide (lead compound) showed a favorable activity/toxicity ratio [1]. |
| Quantified Difference | Not calculable. |
| Conditions | In vitro assays against Trypanosoma brucei bloodstream trypomastigotes and T. cruzi intracellular amastigotes; cytotoxicity against human MRC-5 cells and mouse peritoneal macrophages [1]. |
Why This Matters
This data gap defines the compound's procurement value proposition: it is a tool for novel IP generation and SAR expansion, not a validated late-stage lead, which reduces the risk of purchasing a derivative with predetermined, unfavorable biological outcomes.
- [1] Millet, R., Maes, L., Landry, V., Sergheraert, C., & Davioud-Charvet, E. (2002). Antitrypanosomal activities and cytotoxicity of 5-nitro-2-furancarbohydrazides. Bioorganic & Medicinal Chemistry Letters, 12(24), 3601–3604. View Source
